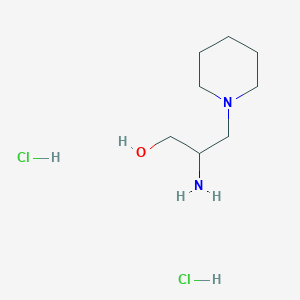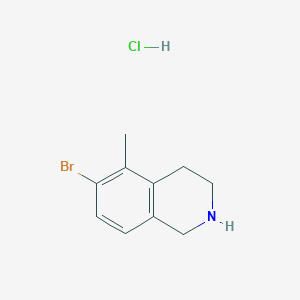
6-Bromo-5-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride
Overview
Description
Synthesis Analysis
6-BMTHIQ-HCl has been used in the radiosynthesis of ligands for studying dopamine D1 receptors. In a study by Kassiou et al. (1994), a selective ligand for the D1 receptor was prepared using N-alkylation, and the radiotracer was purified for PET imaging. Research by Zlatoidský and Gabos (2009) involved the synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline, a closely related compound, via reductive amination.Molecular Structure Analysis
The molecular formula of 6-Bromo-5-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride is C10H13BrClN, and its molecular weight is 262.57 g/mol.Chemical Reactions Analysis
6-Bromo-5-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride has been used in various chemical transformations. For instance, Natarajan et al. (1979) conducted studies on protoberberine alkaloids and discovered novel transformations of certain tetrahydroisoquinolines to isoquinobenzoxazepines during Mannich reactions. Lenz et al. (2004) explored the oxidative rearrangement of tetrahydroisoquinoline derivatives, leading to the formation of complex tricycles.Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, the compound’s derivatives are explored for their potential as inhibitors of phenylethanolamine N-methyltransferase (PNMT) . PNMT is an enzyme involved in the synthesis of epinephrine, and inhibitors can be significant for treating conditions like hypertension and heart failure.
Molecular Modeling
Molecular modeling studies with derivatives of this compound, such as sulfonamide-linked tetrahydroisoquinolines, have been conducted to understand their interaction with biological targets . This application is crucial for drug design and discovery, providing insights into the binding affinities and activities of new compounds.
Mechanism of Action
While the specific mechanism of action for 6-Bromo-5-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride is not explicitly mentioned in the search results, it’s worth noting that tetrahydroisoquinoline (THIQ) based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Safety and Hazards
While specific safety and hazard information for 6-Bromo-5-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride is not available in the search results, it’s important to handle all chemicals with care, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .
properties
IUPAC Name |
6-bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c1-7-9-4-5-12-6-8(9)2-3-10(7)11;/h2-3,12H,4-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFONRRLTHHGSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCNC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine](/img/structure/B1382783.png)

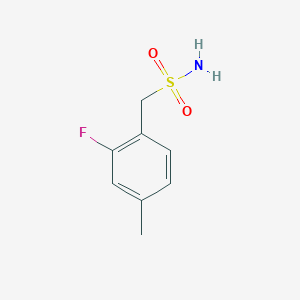
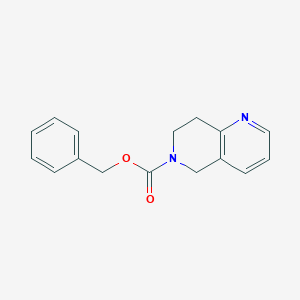



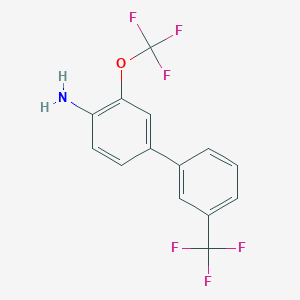

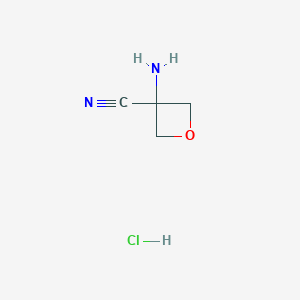

![decahydro-2'H-spiro[pyran-4,1'-pyrrolo[1,2-a]pyrazine] dihydrochloride](/img/structure/B1382801.png)
